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Selective non-competitive benzodiazepine antagonist with low affinity for α4- and α6-subunits.
Selective non-competitive benzodiazepine antagonist with low affinity for α4- and α6-subunits
Flumazenil is an imidazo-benzodiazepine derivative, effective in reversing benzodiazepine-induced activities. Flumazenil antagonizes the benzodiazepine binding site of the gamma-aminobutyric acid (GABA)/benzodiazepine receptor complex in the central nervous system (CNS), thereby preventing the chloride channel opening events and inhibiting neuronal hyperpolarization. As a result, flumazenil reverses benzodiazepine-induced effects including sedation, psychomotor deficits, amnesia, and hypoventilation in a dose-dependent manner.
Flumazenil, also known as romazicon or anexate, belongs to the class of organic compounds known as imidazo[1, 5-a][1, 4]benzodiazepines. Imidazo[1, 5-a][...